molecular formula C18H17ClN4O4S B11434050 1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-chlorophenyl)piperidine-4-carboxamide

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B11434050
M. Wt: 420.9 g/mol
InChI Key: AMTZBKLVDXUPIJ-UHFFFAOYSA-N
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Description

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzoxadiazole Moiety: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: The benzoxadiazole intermediate is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Carboxamide Formation: The sulfonylated benzoxadiazole is reacted with 3-chlorophenylpiperidine-4-carboxamide under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can trigger various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(4-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(3-CHLOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the specific combination of functional groups and the presence of the benzoxadiazole moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H17ClN4O4S

Molecular Weight

420.9 g/mol

IUPAC Name

1-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(3-chlorophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H17ClN4O4S/c19-13-3-1-4-14(11-13)20-18(24)12-7-9-23(10-8-12)28(25,26)16-6-2-5-15-17(16)22-27-21-15/h1-6,11-12H,7-10H2,(H,20,24)

InChI Key

AMTZBKLVDXUPIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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